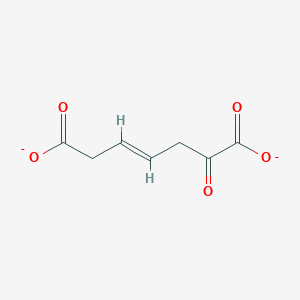

2-Oxohept-4-ene-1,7-dioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-oxohept-4-ene-1,7-dioate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of 2-oxohept-4-ene-1,7-dioic acid; major species at pH 7.3. It is a conjugate base of a 2-oxohept-4-ene-1,7-dioic acid. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioate.

科学研究应用

Chemical Properties and Structure

2-Oxohept-4-ene-1,7-dioate, with the molecular formula C7H8O5 and a molecular weight of 170.12 g/mol, is a dicarboxylic acid dianion formed by the deprotonation of 2-oxohept-4-ene-1,7-dioic acid. It plays a crucial role as an intermediate in various biochemical pathways, particularly in the metabolism of aromatic compounds .

Biochemical Applications

Enzymatic Reactions:

One of the primary applications of this compound is in enzymatic studies. It serves as a substrate for specific hydratases such as 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG) found in Escherichia coli. This enzyme catalyzes the hydration of this compound to produce 4-hydroxy-2-oxoheptanedioate. Understanding this enzymatic process aids in elucidating metabolic pathways involved in aromatic compound degradation .

Case Study: HpcG Enzyme Characterization

Research has demonstrated that HpcG exhibits specificity for this compound. The enzyme was expressed and purified from E. coli, revealing insights into its structure and function. The study utilized X-ray crystallography to determine the enzyme's structure, contributing to our understanding of its catalytic mechanism and potential applications in bioremediation .

Synthetic Biology

Biosynthetic Pathways:

The compound is also significant in synthetic biology for developing engineered microorganisms capable of producing biodegradable plastics or other valuable chemicals through metabolic engineering. The pathways involving this compound can be manipulated to enhance the production of desired metabolites, thus promoting sustainable practices in chemical manufacturing .

Environmental Applications

Bioremediation:

Due to its role in the degradation of aromatic compounds, this compound is integral to bioremediation strategies aimed at detoxifying environments contaminated with aromatic pollutants. Microorganisms that utilize this compound can be harnessed to clean up hazardous waste sites effectively .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Reactions | Substrate for hydratase enzymes like HpcG | Essential for understanding aromatic degradation |

| Synthetic Biology | Used in engineered pathways for bioplastics production | Promotes sustainable chemical manufacturing |

| Environmental Science | Integral to bioremediation efforts targeting aromatic pollutants | Effective detoxification strategies |

化学反应分析

Primary Hydration Reaction

The enzyme 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG; EC 4.2.1.163) catalyzes the stereospecific hydration of OHED to produce (4S)-4-hydroxy-2-oxoheptanedioate. The reaction occurs in the presence of Mg²⁺ as a cofactor .

Reaction Equation:

(4Z) 2 oxohept 4 enedioate+H2O→(4S) 4 hydroxy 2 oxoheptanedioate

| Parameter | Value | Source |

|---|---|---|

| Cofactor Requirement | Mg²⁺ | |

| Stereospecificity | (4S) configuration | |

| Kinetic Competence | kcat≈1.1s−1 |

Catalytic Mechanism

HpcG follows a two-step mechanism involving keto-enol tautomerization followed by Michael addition :

-

Isomerization : OHED isomerizes to its α,β-unsaturated enol form (2-hydroxy-2,4-heptadiene-1,7-dioate) .

-

Hydration : Water adds across the conjugated double bond via Michael addition, forming the (4S)-hydroxy product .

Key Mechanistic Evidence:

-

Isotopic Labeling : Solvent deuterium incorporation at both C-3 and C-5 in 2H2O confirms reversible enolization and hydration steps .

-

Proton Exchange : Accelerated exchange of the C-3 proton in alternate substrates supports base-catalyzed enolization .

Substrate Specificity and Alternate Pathways

HpcG processes two substrates with comparable efficiency:

| Substrate | Product | Relative Activity | Reference |

|---|---|---|---|

| 2-Oxo-hept-4-ene-1,7-dioate (OHED) | (4S)-4-hydroxy-2-oxoheptanedioate | 100% | |

| 2-Hydroxy-2,4-heptadiene-1,7-dioate | Same product as OHED | ~95% |

The enzyme’s promiscuity suggests mechanistic flexibility in handling conjugated enol-keto systems .

Structural Insights from Crystallography

-

Active Site Architecture : HpcG’s active site contains a Mg²⁺ ion coordinated by conserved residues (Asp-45, Glu-48, and Glu-76) .

-

Inhibitor Binding : Oxalate acts as a competitive inhibitor by mimicking the substrate’s carboxylate groups, blocking Mg²⁺ coordination .

-

Reaction Modeling : The attacking water molecule is positioned outside the Mg²⁺ coordination sphere, implicating a separate catalytic base for proton abstraction .

Comparative Analysis with Homologous Enzymes

HpcG shares mechanistic similarities with other hydratases in aromatic degradation pathways:

| Enzyme | Organism | Substrate | Metal Cofactor | Reference |

|---|---|---|---|---|

| MhpD | E. coli | 2-Hydroxypentadienoic acid | Mg²⁺ | |

| BphH | Burkholderia xenovorans | 2-Hydroxy-6-oxo-6-phenylhexa-4-dienoate | Mg²⁺ |

These enzymes exhibit convergent evolution in utilizing Mg²⁺-dependent hydration for meta-cleavage pathway intermediates .

Biotechnological Implications

属性

分子式 |

C7H6O5-2 |

|---|---|

分子量 |

170.12 g/mol |

IUPAC 名称 |

(E)-6-oxohept-3-enedioate |

InChI |

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/p-2/b2-1+ |

InChI 键 |

ICGKEQXHPZUYSF-OWOJBTEDSA-L |

手性 SMILES |

C(/C=C/CC(=O)[O-])C(=O)C(=O)[O-] |

规范 SMILES |

C(C=CCC(=O)[O-])C(=O)C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。